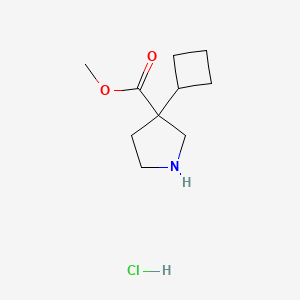

Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1823422-72-5 . It has a molecular weight of 219.71 . It is typically in an oil form .

Molecular Structure Analysis

The InChI code for “Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is1S/C10H17NO2.ClH/c1-13-9 (12)10 (5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Physical And Chemical Properties Analysis

“Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is an oil at room temperature . It has a molecular weight of 219.71 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Asymmetric Synthesis and Catalysis

"Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" and related compounds have been explored for their utility in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions, have been employed as catalysts for Michael additions of ketones to nitroalkenes, showcasing the potential of these compounds in modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Highly Substituted N-acylpyrrolidine

A practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, involving a key [3+2] cycloaddition step, has been described. This methodology is notable for constructing three stereocenters with high diastereomeric and enantiomeric control, highlighting the synthetic versatility of compounds related to "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" (Agbodjan et al., 2008).

Novel Organocatalysts for Aldol Reactions

Research into the development of novel organocatalysts for aldol reactions has utilized derivatives of pyrrolidine-2-carboxylate, demonstrating their efficacy in asymmetric synthesis processes. These findings contribute to the broader understanding of how methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride derivatives can be employed in catalysis and synthetic chemistry (Chen, Sanjiki, Kato, & Ohta, 1967).

Synthesis and Application in Medicinal Chemistry

The synthesis and application of related compounds have been explored in the context of medicinal chemistry, for instance, in the development of inhibitors for HCV polymerase. These studies highlight the potential therapeutic applications of compounds structurally related to "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" (Cheng Qing-fang, 2005).

Spirocyclopropanated Compounds Synthesis

Research has also focused on the synthesis of spirocyclopropanated compounds, demonstrating the versatility of "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" derivatives in accessing a wide range of structurally diverse molecules. These compounds have potential applications in various fields of chemistry and drug development (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).

Safety and Hazards

The safety information for “Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKGYPBXTUJDHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

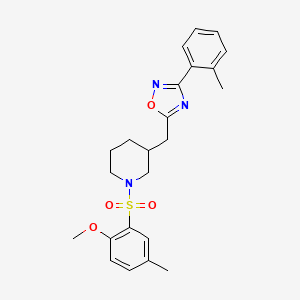

![2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2968895.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)

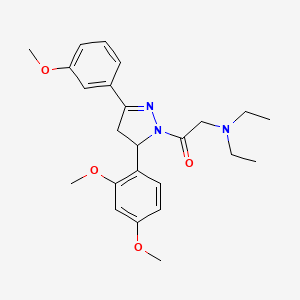

![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

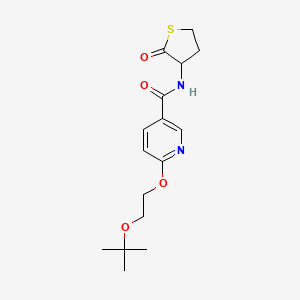

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)